molecular formula C44H30O2 B3177788 (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol CAS No. 220486-43-1

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol

Cat. No.: B3177788
CAS No.: 220486-43-1
M. Wt: 590.7 g/mol
InChI Key: UDNBGUGDBXDKHD-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol (CAS: 215433-52-6) is a chiral binaphthol derivative characterized by a rigid 1,1'-binaphthalene core substituted at the 3,3'-positions with biphenyl groups and hydroxyl groups at the 2,2'-positions. Its molecular formula is C₄₀H₂₈O₂, with a molar mass of 540.65 g/mol . The compound is commercially available in quantities ranging from 100 mg to 1 g, with prices scaling from €378.99 to €521.27 (excl. VAT) . The stereochemical rigidity of the binaphthol scaffold makes it valuable in asymmetric catalysis and chiral recognition, particularly in enantioselective synthesis .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenyl)naphthalen-1-yl]-3-(4-phenylphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28,45-46H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNBGUGDBXDKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167866
Record name (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215433-52-6
Record name (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215433-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol typically involves the following steps:

  • Biphenyl Derivatization: The starting materials, biphenyl derivatives, undergo a series of reactions to introduce functional groups necessary for further coupling.

  • Coupling Reaction: The biphenyl derivatives are coupled with binaphthalene using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (R)-enantiomer.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Specialized reactors and catalysts are used to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: Reduction reactions can reduce double or triple bonds to single bonds.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).

Major Products Formed:

  • Oxidation: Products include alcohols, ketones, and carboxylic acids.

  • Reduction: Products include alkanes and alkenes.

  • Substitution: Products include halogenated compounds and alkylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

  • Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

  • Industry: Utilized in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol exerts its effects involves its interaction with molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Binaphthol derivatives are widely used in asymmetric catalysis due to their chiral environments. Below is a detailed comparison of structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Binaphthol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications References
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol Biphenyl groups at 3,3' C₄₀H₂₈O₂ 540.65 215433-52-6 Asymmetric catalysis, chiral ligands
(S)-3,3'-Bis(3',5'-di-tert-butyl-[1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol Di-tert-butyl biphenyl groups at 3,3' C₅₆H₅₆O₂ 793.03 - Silicon–hydrogen bond metathesis catalysts
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-1,1'-binaphthalene]-2,2'-diol 4-tert-butylphenyl groups at 3,3' C₄₀H₃₈O₂ 550.73 851615-06-0 Chiral resolution, organocatalysis
(R)-3,3'-Bis(4-methoxyphenyl)-1,1'-binaphthalene]-2,2'-diol 4-methoxyphenyl groups at 3,3' C₃₄H₂₆O₄ 498.57 756491-51-7 Fluorescent probes, enantioselective sensors
(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-1,1'-binaphthalene]-2,2'-diol Phenylanthracenyl groups at 3,3' C₅₄H₃₆O₂ 716.87 1262129-42-9 Organic electronics, photoluminescent materials

Key Findings from Comparative Analysis

Steric and Electronic Effects :

  • The biphenyl-substituted compound (CAS: 215433-52-6) exhibits moderate steric bulk compared to the di-tert-butyl analog (CAS: 851615-06-0), which is bulkier and often used in high-steric-demand catalytic reactions .
  • Methoxy groups in CAS: 756491-51-7 enhance electron density at the binaphthol core, improving its utility in redox-active applications .

Synthetic Accessibility :

  • The title compound is synthesized via Suzuki-Miyaura cross-coupling of brominated binaphthol precursors with biphenylboronic acids, a method analogous to derivatives like (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (CAS: 1523248-61-4) .
  • Di-tert-butyl derivatives require more stringent conditions due to steric hindrance during coupling .

Applications in Catalysis: Biphenyl-substituted binaphthols are effective ligands for ruthenium complexes in dehydrogenation reactions, as demonstrated in methanol dehydrogenation studies . Derivatives with extended aromatic systems (e.g., phenylanthracenyl) show promise in organic electronics due to enhanced π-conjugation .

Thermal and Chemical Stability :

  • Compounds with tert-butyl groups (CAS: 851615-06-0) exhibit superior thermal stability (decomposition >250°C) compared to methoxy-substituted analogs (<200°C) .

Biological Activity

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a binaphthyl core substituted with biphenyl groups, which contributes to its chiral nature and potential interactions in biological systems. The molecular formula is C₃₁H₂₄O₂, and it exhibits stereochemical properties that are crucial for its biological functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal cancer cells (HCT116) and breast cancer cells (MCF-7) with varying degrees of efficacy.
  • Mechanisms of Action : The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It may interact with proteins involved in the regulation of the cell cycle and apoptosis.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on HCT116 and MCF-7 cell lines. The results indicated:

  • IC₅₀ Values :
    • HCT116: 9.1 ± 2.4 μM
    • MCF-7: 10.8 ± 0.7 μM
      These findings suggest that the compound has significant anticancer potential against these cell lines.

Case Study 2: Mechanistic Insights

Further research explored the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed an increase in the subG₁ phase in treated cells compared to controls, indicating a rise in apoptotic cells.

Data Table

Biological ActivityCell LineIC₅₀ (μM)Mechanism
CytotoxicityHCT1169.1 ± 2.4Apoptosis induction
CytotoxicityMCF-710.8 ± 0.7Apoptosis induction

Q & A

Q. What are the established synthetic routes for (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diol?

Methodological Answer: The synthesis typically involves enantioselective strategies to ensure the R-configuration. Key approaches include:

  • Phosphorylation and Resolution : Thiophosphoryl chloride reacts with (S)-α-methylbenzylamine to form phosphoramidates, enabling diastereomer separation via recrystallization (chloroform-ethanol) .
  • Functional Group Interconversion : Alkylation of enantiopure binaphthol precursors with biphenyl-substituted electrophiles, followed by deprotection .
  • Chiral Ligand-Assisted Catalysis : Use of BINOL-derived ligands to control stereochemistry during coupling reactions .

Q. Table 1: Synthetic Method Comparison

MethodKey StepsYieldCritical ParametersReference
PhosphorylationDiastereomer recrystallization70-85%Solvent polarity, temperature
AlkylationBiphenyl electrophile coupling50-65%Base strength, reaction time
Catalytic AsymmetryBINOL-derived ligand mediation60-75%Catalyst loading, enantioselectivity

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., >99% ee for R-configuration) .
  • X-ray Crystallography : Confirms absolute configuration via crystal structure analysis .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identifies splitting patterns (e.g., axial chirality-induced splitting) and biphenyl proton environments .
    • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Diffraction : Resolves bond angles and torsion between naphthalene units .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) inform racemization barriers?

Methodological Answer: DFT studies reveal:

  • Racemization Pathway : Anti-periplanar transition state (centrosymmetric) with a Gibbs activation energy of ~40 kcal/mol for binaphthol derivatives .
  • Substituent Effects : Bulky biphenyl groups at 3,3' positions increase steric hindrance, raising racemization barriers by 5-8 kcal/mol compared to unsubstituted BINOL .
  • Validation : Experimental activation energies (e.g., from kinetic resolution) align with DFT predictions within ±2 kcal/mol .

Q. How can contradictory NMR data (e.g., splitting anomalies) be resolved?

Methodological Answer:

  • Solvent Variation : Use deuterated DMSO or CDCl3 to shift exchangeable protons (e.g., -OH) and reduce coupling artifacts .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing splitting inconsistencies .
  • Complementary Techniques : Cross-validate with IR (hydrogen bonding) or computational NMR chemical shift predictions .

Q. How do biphenyl substituents influence chiral induction in catalysis?

Methodological Answer:

  • Steric Effects : 4-Biphenyl groups enhance π-π stacking with substrates, improving enantioselectivity in helicene synthesis (e.g., 90% ee vs. 70% ee for methyl-substituted analogs) .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase Lewis acidity, accelerating reaction rates in asymmetric catalysis .
  • Case Study : In benzo[5]helicene synthesis, biphenyl-substituted BINOL derivatives outperform mesityl analogs by 20% yield due to better substrate preorganization .

Q. What challenges arise in scaling enantioselective synthesis while maintaining purity?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Loading : Reduce to 0.1-1 mol% to minimize cost while retaining >95% ee .
    • Continuous Flow Reactors : Improve mixing and heat transfer for biphenyl coupling steps .
  • Purification :
    • Recrystallization : Use toluene/hexane mixtures to remove diastereomeric impurities .
    • Chiral Chromatography : Scale-up requires simulated moving bed (SMB) systems for >99% purity .

Q. What functionalization strategies expand applications in materials science?

Methodological Answer:

  • Thiocrown Ether Synthesis : Alkylate binaphthol with 2-chloroethanol, followed by mesylation and thiolate displacement (30-54% yield) .
  • Phosphine Ligand Design : Introduce diphenylphosphino groups via lithiation and phosphorylation (e.g., BINAP derivatives for asymmetric hydrogenation) .
  • Polymer-Supported Catalysts : Graft onto polystyrene beads via Suzuki-Miyaura coupling for recyclable catalysts .

Q. Table 3: Racemization Barriers (DFT vs. Experimental)

SubstituentDFT ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
Biphenyl-4-yl42.340.1 ± 1.5
4-Methylphenyl37.836.2 ± 1.2
Unsubstituted34.533.9 ± 1.0

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